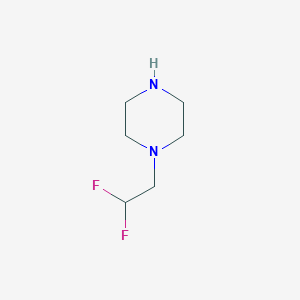

1-(2,2-Difluoroethyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-difluoroethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2/c7-6(8)5-10-3-1-9-2-4-10/h6,9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIARBLBYLGYCBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767609-14-3 | |

| Record name | 1-(2,2-difluoroethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Piperazine Derivatives in Advanced Organic and Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone of modern drug discovery and is recognized as a "privileged scaffold." ijrbat.inresearchgate.net Its prevalence in a vast number of clinically approved drugs stems from its versatile nature. The two nitrogen atoms provide a combination of structural rigidity and a large polar surface area, which can enhance water solubility, oral bioavailability, and target affinity. nih.govresearchgate.net This heterocycle can act as a flexible linker between different pharmacophoric groups or can itself be a key interacting moiety with biological targets. mdpi.com

The utility of piperazine derivatives extends across a wide spectrum of therapeutic areas, including treatments for neurological disorders, cancer, and infectious diseases. ontosight.airesearchgate.net Their ability to be readily modified at the nitrogen positions allows for the fine-tuning of pharmacological and pharmacokinetic properties, making them a favored component in lead optimization strategies. nih.govresearchgate.net

The Strategic Role of Fluorine in Modulating Chemical and Biological Properties of Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the developability of drug candidates. researchgate.netmdpi.com Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical and biological characteristics. researchgate.netresearchgate.net

Key effects of fluorination include:

Modulation of Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amine groups, which can be crucial for optimizing interactions with biological targets and improving oral absorption. researchgate.netresearchgate.net

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can increase a drug's half-life and bioavailability. researchgate.netacs.org

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes, including the blood-brain barrier. researchgate.netresearchgate.net

Conformational Control and Binding Affinity: Fluorine can influence molecular conformation and engage in unique non-covalent interactions, such as hydrogen bonds, with biological targets, potentially leading to increased potency and selectivity. acs.org

The strategic placement of fluorine atoms allows chemists to fine-tune the properties of a lead compound to achieve a desired therapeutic profile. researchgate.net This has led to a significant number of fluorinated drugs on the market, with a growing trend in their development. mdpi.comnih.gov

Overview of 1 2,2 Difluoroethyl Piperazine S Emergence in Academic Synthetic and Applied Research

Established Synthetic Routes to this compound

The synthesis of this compound often relies on well-established reactions, including classical N-alkylation and reductive amination, which provide reliable access to the target compound.

Classical Amination and Alkylation Approaches to the Piperazine Core

The construction of the piperazine ring itself can be achieved through various classical methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of a 1,2-diamine with a 1,2-dihaloethane derivative is a fundamental method for forming the heterocyclic core.

Direct N-alkylation of piperazine is a primary method for introducing the 2,2-difluoroethyl moiety. This typically involves the reaction of piperazine with a suitable 2,2-difluoroethylating agent, such as 2,2-difluoroethyl halide or sulfonate, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. To achieve mono-alkylation and avoid the formation of the undesired 1,4-disubstituted product, an excess of piperazine is often employed. Alternatively, one of the nitrogen atoms of piperazine can be protected with a group like tert-butoxycarbonyl (Boc), allowing for the selective alkylation of the unprotected nitrogen. Subsequent deprotection then yields the desired monosubstituted product. researchgate.net A simple procedure for N-alkylation involves the reaction of N-acetylpiperazine with an alkyl halide, followed by hydrolysis of the acetyl group. researchgate.net

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| N-Acetylpiperazine, Alkyl halide | K2CO3, Acetonitrile (B52724), Reflux | N-Alkyl-N'-acetylpiperazine | High | researchgate.net |

| Piperazine, Alkyl iodide | Pyridine, Reflux | Monoalkylated piperazine | Variable | researchgate.net |

| N-Boc-piperazine, Alkyl halide | Base (e.g., K2CO3), Solvent (e.g., Acetone) | N-Alkyl-N'-Boc-piperazine | Good | researchgate.net |

Reductive Amination Strategies for Introducing the 2,2-Difluoroethyl Moiety onto Piperazine

Reductive amination is a powerful and widely used method for forming C-N bonds and is particularly effective for synthesizing this compound. This reaction involves the condensation of piperazine with 2,2-difluoroacetaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being among the most common due to their mildness and selectivity. nih.gov These reagents are stable in acidic conditions often used to promote iminium ion formation and selectively reduce the iminium ion over the starting aldehyde. researchgate.net A practical one-pot reductive amination of difluoroacetic acid can also be utilized for the synthesis of difluoroethylamines. nottingham.ac.uk This method offers flexibility and can be adapted for the synthesis of unsymmetrical piperazines starting from N-Boc-piperazine. nottingham.ac.uknottingham.ac.uk

| Piperazine Source | Carbonyl Source | Reducing Agent | Product | Reference |

| Piperazine | 2,2-Difluoroacetaldehyde | NaBH(OAc)₃ or NaBH₃CN | This compound | researchgate.net |

| N-Boc-piperazine | Difluoroacetic acid | Silane (B1218182) | N-Boc-N'-(2,2-difluoroethyl)piperazine | nottingham.ac.uknottingham.ac.uk |

| 2-(Piperazin-1-yl)ethanamine | N-methyl-4-piperidone | NaBH(OAc)₃ | 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine | nih.gov |

Advanced and Novel Synthetic Protocols for Fluoroethylated Piperazines

In recent years, more advanced synthetic methods have been developed to improve the efficiency, selectivity, and scope of fluoroethylated piperazine synthesis. These include metal-catalyzed cross-coupling reactions, novel difluoroethylation techniques, and one-pot procedures.

Metal-Catalyzed Coupling Reactions for C-N Bond Formation in Piperazine Systems

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-N bonds. The Buchwald-Hartwig amination, which utilizes palladium catalysts, is a prominent example and can be applied to the synthesis of N-arylpiperazines. nih.gov While not directly forming the 2,2-difluoroethyl bond, these methods are crucial for constructing complex piperazine-containing molecules where one nitrogen is attached to an aryl group and the other is available for functionalization with a fluoroethyl moiety.

More recently, photoredox catalysis has emerged as a powerful strategy for the C-H functionalization of piperazines. mdpi.com This approach allows for the direct formation of C-C bonds at the carbon atoms of the piperazine ring, offering a novel way to introduce structural diversity. For instance, photoredox-catalyzed C-H arylation of N-Boc piperazines with 1,4-dicyanobenzene has been reported. mdpi.com This method proceeds via a single-electron transfer mechanism, generating an α-amino radical that couples with an arene radical anion. mdpi.com

| Reaction Type | Catalyst/Reagents | Substrates | Product | Reference |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Aryl halide, Piperazine | N-Arylpiperazine | nih.gov |

| Photoredox C-H Arylation | Ir(ppy)₃, NaOAc, Light | N-Boc-piperazine, 1,4-Dicyanobenzene | α-Aryl-N-Boc-piperazine | mdpi.com |

| Pd-catalyzed Annulation | Pd(PPh₃)₄, (±)-BINAP | N-activated aziridine (B145994), Aniline, Propargyl carbonate | Highly substituted piperazine | acs.org |

Silane-Mediated Difluoroethylation Techniques and Mechanistic Insights

Silane-mediated reactions have gained traction as efficient and often metal-free methods for various transformations, including the synthesis of difluoroethylamines. A practical one-pot reductive amination of difluoroacetic acid using a silane as the reducing agent has been developed for the synthesis of difluoroethylamines. nottingham.ac.uknottingham.ac.uk

The process can be tailored to produce either difluoroacetamides or, through a complete one-pot procedure, difluoroethylamines. nottingham.ac.uk This methodology has been successfully applied to the synthesis of unsymmetrical piperazines starting from N-Boc-piperazine. nottingham.ac.uknottingham.ac.uk The reaction likely proceeds through the formation of a silylated amide intermediate, which is then reduced by the silane to the corresponding amine. This approach avoids the use of metal catalysts and often proceeds under mild conditions.

One-Pot Synthetic Procedures for Efficient Piperazine Scaffold Functionalization

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. Several one-pot procedures for the synthesis of functionalized piperazines have been reported.

A notable example is a one-pot, three-component synthesis of highly substituted piperazines from N-activated aziridines, anilines, and propargyl carbonates. acs.orgnih.gov This reaction, catalyzed by palladium, proceeds with excellent stereoselectivity. acs.orgnih.gov The process involves the Sₙ2-type ring-opening of the aziridine by the aniline, followed by a palladium-catalyzed annulation with the propargyl carbonate to form the piperazine ring. acs.orgnih.gov

Another innovative one-pot procedure involves the synthesis of unsymmetrical piperazines starting from N-Boc-piperazine, which undergoes a deprotection and subsequent reaction in a single pot. nottingham.ac.uknottingham.ac.uk This silane-mediated process is efficient for introducing a difluoroethyl group onto the piperazine scaffold. nottingham.ac.uknottingham.ac.uk Furthermore, simplified one-pot syntheses of monosubstituted piperazines have been developed using heterogeneous catalysis by metal ions supported on polymeric resins, avoiding the need for protecting groups. nih.gov

| Reaction Type | Key Reagents | Features | Product | Reference |

| Three-Component Cyclization | N-activated aziridine, Aniline, Propargyl carbonate, Pd catalyst | One-pot, high stereoselectivity | Highly substituted piperazine | acs.orgnih.gov |

| Silane-Mediated Deprotection/Alkylation | N-Boc-piperazine, Difluoroacetic acid, Silane | One-pot, metal-free | Unsymmetrical difluoroethylpiperazine | nottingham.ac.uknottingham.ac.uk |

| Heterogeneous Catalysis | Piperazine hydrochloride, Alkylating agent, Supported metal catalyst | One-pot, no protecting group | Monosubstituted piperazine | nih.gov |

Development of Stereoselective Synthesis and Chiral Induction Methods for this compound Derivatives

The synthesis of enantiomerically pure piperazine derivatives is a significant area of research, as the stereochemistry of these molecules can profoundly influence their biological activity. While specific methods for the direct asymmetric synthesis of this compound are not extensively detailed in readily available literature, general strategies for creating chiral piperazines and related fluorinated N-heterocycles provide a foundational framework.

The introduction of chirality into the piperazine scaffold can be achieved through several established approaches. These include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. For instance, the synthesis of chiral bridged piperazines, which are conformationally restricted analogues, has been accomplished starting from chiral precursors like L-homoserine lactone. ic.ac.uk Another strategy involves the diastereoselective synthesis of fluorinated piperidines, which can be achieved through methods like nucleophilic substitution on precursors with defined stereochemistry or through dearomatization-hydrogenation processes of fluoropyridines. nih.gov Such methods often yield all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. The enantioselective hydrogenation of cyclic imines using chiral iridium catalysts has been shown to produce chiral cyclic amines with high enantioselectivity (up to 98% ee). researchgate.net This approach has been successfully applied to the synthesis of various chiral piperazine precursors. researchgate.net Similarly, rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors offers a direct route to highly substituted all-cis-(multi)fluorinated piperidines. nih.gov

A notable strategy for generating stereochemical diversity involves the intramolecular aza-Michael addition. This method has been used to create indazole-fused piperazines from chiral precursors, yielding diastereomeric mixtures that can be separated to provide access to multiple, equally valued stereochemically distinct products. nih.gov The reaction proceeds without erosion of the enantiomeric purity of the starting material. nih.gov

These established methods for synthesizing chiral fluorinated and non-fluorinated piperazines and piperidines highlight potential pathways for developing stereoselective syntheses of this compound derivatives. The adaptation of techniques like asymmetric hydrogenation or the use of chiral building blocks derived from the chiral pool could lead to effective control over the stereochemistry of this specific compound and its analogues.

Table 1: Overview of Stereoselective Synthesis Methods for Piperazine and Related Heterocycles

| Method | Description | Key Features | Relevant Compound Class |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials to construct the target molecule. | Predictable stereochemistry based on the starting material. | Chiral Bridged Piperazines ic.ac.uk |

| Asymmetric Hydrogenation | Employs a chiral catalyst to selectively hydrogenate a prochiral substrate, creating a stereocenter. | High enantioselectivity; applicable to a range of substrates. | Chiral Cyclic Amines researchgate.net |

| Dearomatization-Hydrogenation | A one-pot process involving dearomatization of a heteroaromatic precursor followed by hydrogenation. | High diastereoselectivity; provides access to all-cis substituted products. | (Multi)fluorinated Piperidines nih.gov |

| Intramolecular aza-Michael Addition | Cyclization of a precursor containing both a nucleophilic amine and a Michael acceptor. | Generates stereochemical diversity; can produce separable diastereomers. | Indazole-fused Piperazines nih.gov |

Applications of Flow Chemistry in the Scalable Synthesis of this compound

The transition from laboratory-scale batch synthesis to industrial-scale production necessitates robust, efficient, and safe manufacturing processes. Flow chemistry, or continuous-flow synthesis, has emerged as a key enabling technology for the scalable production of active pharmaceutical ingredients (APIs) and their intermediates, including piperazine derivatives. mdpi.comnih.gov

For this compound hydrochloride, industrial production methods may involve either batch or continuous flow processes. The use of continuous flow reactors is noted to enhance the efficiency and scalability of the synthesis, allowing for safe and controlled production. This approach is particularly advantageous for managing reaction parameters and improving safety, especially in reactions that are highly exothermic or involve hazardous reagents.

The application of flow chemistry has been successfully demonstrated in the synthesis of several complex piperazine-containing drugs. For example, a multi-step continuous-flow synthesis was developed for the antipsychotic drug cariprazine. mdpi.com This process involved a DIBAL-H mediated selective ester reduction followed by a reductive amination using catalytic hydrogenation, with an at-line extraction to manage incompatible reaction steps. mdpi.com Another example is the four-step continuous-flow synthesis of flibanserin, which integrates heterogeneously catalyzed reductive amination, benzimidazolone formation, and in-line purification. researchgate.net

The synthesis of other piperazine-containing drugs like imatinib (B729) has also been optimized for flow chemistry, addressing challenges such as biphasic C-N coupling reactions by creating microdroplets to enhance interfacial contact. nih.gov These examples underscore the versatility of flow chemistry in handling various reaction types, including reductions, aminations, and coupling reactions, which are central to the synthesis of substituted piperazines. mdpi.comnih.govmdpi.com The ability to telescope multiple reaction steps into a single, continuous operation significantly reduces manual handling, processing time, and waste generation, making it a highly sustainable approach. researchgate.net

Table 2: Examples of Flow Chemistry Applications in Piperazine Synthesis

| Drug/Intermediate | Key Reaction Steps in Flow | Reactor/Catalyst System | Key Advantages |

| Cariprazine Intermediate | DIBAL-H ester reduction; Reductive amination | Miniature alternating diameter reactor; H-Cube® reactor with 5% Pt/C | Connection of incompatible reaction modules via at-line extraction. mdpi.com |

| Flibanserin | Reductive amination; Benzimidazolone formation; Deprotection | Heterogeneous catalysts (e.g., 10% Pd/C); Biphasic flow | Uninterrupted four-step sequence with integrated purification. researchgate.net |

| Imatinib | C-N coupling reaction | Packed bed mixing for biphasic system | Enhanced interfacial contact through microdroplet formation. nih.gov |

| Ribociclib Intermediate | SNAr reaction; Catalytic hydrogenation | Not specified | Transition from a problematic metal-catalyzed batch process to a metal-free flow synthesis. mdpi.com |

Electrophilic and Nucleophilic Reactivity at the Piperazine Nitrogen Centers

The piperazine ring contains two nitrogen atoms, making it a bidentate nucleophile. However, the substitution of a 2,2-difluoroethyl group on one of the nitrogens significantly modulates the reactivity of both nitrogen centers.

The electron-withdrawing nature of the two fluorine atoms reduces the electron density on the adjacent nitrogen (N1), thereby decreasing its basicity and nucleophilicity compared to the unsubstituted piperazine. cambridgemedchemconsulting.commasterorganicchemistry.com Consequently, the distal, unsubstituted nitrogen (N4) becomes the more nucleophilic center. This difference in reactivity allows for selective functionalization at the N4 position.

Studies on related N-substituted piperazines have shown that the pKa value, a measure of basicity, is influenced by the nature of the substituent. uregina.canih.gov For instance, increasing alkyl substitution generally increases basicity, while the introduction of electron-withdrawing groups, such as the difluoroethyl group, is expected to lower the pKa. cambridgemedchemconsulting.com This reduced basicity at N1 makes it less prone to protonation and subsequent reactions with electrophiles. In contrast, the N4 nitrogen retains a higher degree of nucleophilicity, making it the primary site for reactions such as alkylation, acylation, and arylation. nih.govresearchgate.net

The table below illustrates the expected differences in reactivity between the two nitrogen centers of this compound.

| Nitrogen Center | Substituent | Electronic Effect | Basicity (pKa) | Nucleophilicity | Primary Reaction Site For |

| N1 | 2,2-Difluoroethyl | Electron-withdrawing | Lower | Lower | Less reactive towards electrophiles |

| N4 | Hydrogen | - | Higher | Higher | Alkylation, Acylation, Arylation |

Reactions Specifically Involving the 2,2-Difluoroethyl Moiety

The 2,2-difluoroethyl group is not merely a passive substituent; it can actively participate in various chemical transformations.

Difluorocarbene-Mediated Transformations in Related Systems

Difluorocarbene (:CF2) is a highly reactive intermediate that can be generated from various precursors. researchgate.net While not directly generated from the 2,2-difluoroethyl group under typical conditions, understanding its reactions with amines provides insight into potential transformations. Difluorocarbene can react with tertiary amines, leading to the formation of ylides which can undergo further reactions. researchgate.netnih.govnih.gov In some cases, these reactions can lead to deconstructive functionalization of the amine, involving the cleavage of C-N bonds. nih.govnih.gov

Furthermore, difluorocarbene generated in situ can react with secondary amines to form thiocarbamoyl fluorides in the presence of a sulfur source. cas.cn These transformations highlight the potential for the difluoroethyl moiety to influence the reactivity of the piperazine ring in the presence of carbene precursors.

Selective Functionalization and Derivatization of the Fluoroalkyl Group

Direct functionalization of the 2,2-difluoroethyl group presents a synthetic challenge due to the strength of the C-F bonds. However, late-stage fluorination and functionalization of complex molecules is a growing area of research. nih.govnih.gov Methods for the selective C-H functionalization of fluoroalkyl groups are being developed, which could potentially be applied to this compound. researchgate.netnsf.gov

Research into the derivatization of related fluoroalkyl amines suggests that under specific conditions, the C-H bonds of the fluoroalkyl group can be targeted for functionalization. researchgate.net These reactions often require specialized catalysts or reagents to achieve selectivity.

Oxidation and Reduction Pathways of the this compound System

The redox behavior of this compound is influenced by both the piperazine ring and the difluoroethyl substituent.

The piperazine ring can undergo oxidation, and studies on similar cyclic amines have shown that oxidation can lead to the formation of various products, including ring-opened amides or lactams. nih.gov The presence of the electron-withdrawing difluoroethyl group may influence the oxidation potential of the piperazine ring. researchgate.net

In the context of related systems, piperazine-fused cyclic disulfides have been studied for their redox properties, indicating that the piperazine core can participate in redox processes. chemrxiv.orgresearchgate.net The reduction of the difluoroethyl group is generally difficult under standard conditions. However, specific reagents or electrochemical methods might achieve this transformation. The reduction of related pyrazolidinones to pyrazolidines has been reported, suggesting that the core heterocyclic structure can be susceptible to reduction. csic.es

Deconstructive Functionalizations and Controlled C-N Cleavage Reactions in Piperazine Derivatives

Deconstructive functionalization, involving the cleavage of C-C or C-N bonds, is an emerging strategy for the synthesis of novel molecules. nih.gov In piperazine derivatives, controlled cleavage of the C-N bonds can lead to the formation of linear diamine derivatives or other functionalized acyclic compounds.

Recent studies have shown that difluorocarbene can mediate the deconstructive functionalization of cyclic tertiary amines, leading to the cleavage of C(sp3)-N bonds. researchgate.netnih.govnih.gov This process allows for the simultaneous functionalization of both the carbon and nitrogen atoms that were part of the original ring. While these studies were not performed on this compound specifically, they provide a proof-of-concept for the potential deconstruction of the piperazine ring system under carbene-mediated conditions.

Furthermore, the direct C-H functionalization of piperazines is a challenging but important area of research, as it allows for the synthesis of substituted piperazines that are difficult to access through other means. mdpi.combeilstein-journals.orgmdpi.com These methods often rely on the use of directing groups or specific catalysts to achieve regioselectivity.

The table below summarizes the potential transformations of this compound based on the reactivity of related systems.

| Reaction Type | Moiety Involved | Potential Products | Relevant Findings in Related Systems |

| Selective N-Functionalization | N4 of Piperazine | N4-alkylated, -acylated, or -arylated piperazines | Distal nitrogen is more nucleophilic due to the electron-withdrawing effect of the difluoroethyl group. cambridgemedchemconsulting.commasterorganicchemistry.com |

| Difluorocarbene Reaction | Piperazine Ring | Ring-opened, functionalized amides | Difluorocarbene can induce deconstructive functionalization of cyclic amines. nih.govnih.gov |

| Oxidation | Piperazine Ring | Ring-opened amides, lactams | Cyclic amines can be oxidized to various products. nih.gov |

| C-N Bond Cleavage | Piperazine Ring | Linear diamine derivatives | Controlled cleavage provides access to acyclic structures. researchgate.netnih.govnih.gov |

Structural Modification and Derivatization Strategies of the 1 2,2 Difluoroethyl Piperazine Scaffold

Rational Design Principles for Modulating 1-(2,2-Difluoroethyl)piperazine Properties

The piperazine (B1678402) core itself is a key contributor to favorable pharmacokinetic properties. Its two nitrogen atoms can be protonated at physiological pH, which generally increases water solubility and bioavailability. mdpi.com These nitrogen atoms can also serve as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets. researchgate.net

The introduction of the 1-(2,2-difluoroethyl) group is a strategic decision based on the known effects of fluorination in medicinal chemistry. Key design principles involving this group include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl moiety resistant to metabolic degradation, particularly oxidative metabolism at the alpha-carbon. researchgate.net This can prolong the half-life of a drug candidate.

Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms lowers the basicity (pKa) of the adjacent nitrogen atom (N-1) of the piperazine ring. This modulation can be critical for optimizing target engagement, reducing off-target effects (e.g., hERG channel inhibition), and controlling cell permeability. nih.gov

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The difluoroethyl group offers a nuanced way to increase lipophilicity compared to a more heavily fluorinated group like trifluoromethyl. selvita.com

Conformational Control: The steric bulk and electronic properties of the difluoroethyl group can influence the conformational preference of the piperazine ring, which in turn affects the orientation of substituents at the N-4 position and their interaction with the target protein. researchgate.net

Rational design often involves modifying the N-4 position of the this compound scaffold. By introducing various substituents—such as aromatic rings, alkyl chains, or other functional groups—medicinal chemists can explore the binding pocket of a target protein to achieve optimal potency and selectivity. mdpi.com

Exploration of Fluoroalkyl Groups as Bioisosteric Replacements in Piperazine Analogues

Bioisosterism, the strategy of replacing a functional group with another that has similar steric and electronic properties, is a cornerstone of medicinal chemistry. nih.govcambridgemedchemconsulting.com Fluoroalkyl groups, such as the difluoroethyl moiety, are versatile bioisosteres that can mimic or replace other common chemical groups to improve a molecule's drug-like properties. selvita.comresearchgate.net

The difluoroethyl group (–CH2CHF2) can be considered a bioisostere for various groups, including ethyl, isopropyl, or even methoxy (B1213986) ether groups, although its electronic properties are significantly different. nih.gov The strategic replacement of a hydrogen atom with fluorine can profoundly impact molecular properties due to fluorine's small size, high electronegativity, and ability to form strong bonds with carbon. selvita.comresearchgate.net

In the context of piperazine analogues, fluoroalkyl groups are explored for several reasons:

As a Hydrogen Mimic: While a single fluorine atom is often used as a bioisostere for a hydrogen atom, the difluoromethyl group (–CHF2) can act as a lipophilic hydrogen bond donor, a property not observed with non-fluorinated alkyl groups.

As an Ether Bioisostere: The difluoromethylene group (–CF2–) has been proposed as a bioisostere for an ether oxygen atom (–O–). This replacement can enhance metabolic stability by removing a site susceptible to O-dealkylation while attempting to maintain a similar conformational bias.

Improving Pharmacokinetics: The primary goal of using fluoroalkyl bioisosteres is often to enhance pharmacokinetic properties. By replacing a metabolically labile group with a stable fluoroalkyl equivalent, chemists can address issues of rapid metabolism and clearance. ctppc.org

The following table illustrates the comparative properties of common alkyl groups and their fluorinated bioisosteres.

| Group | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity (Hansch π) | Metabolic Stability |

| -CH3 | 2.00 | 2.20 (H) | 0.5 | Low-Moderate |

| -CH2F | 1.47 (F) | 3.98 (F) | 0.11 | Moderate |

| -CHF2 | 1.47 (F) | 3.98 (F) | 0.54 | High |

| -CF3 | 1.47 (F) | 3.98 (F) | 0.88 | Very High |

Data compiled from various medicinal chemistry resources.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound by systematically modifying its structure and evaluating the effects on its biological activity. For the this compound scaffold, SAR exploration primarily focuses on substitutions at the N-4 position and, to a lesser extent, on the piperazine ring itself.

Key interaction types influenced by N-4 substituents include:

Hydrophobic Interactions: Aromatic or aliphatic substituents can occupy hydrophobic pockets within the target protein, contributing significantly to binding affinity. The size, shape, and lipophilicity of these groups are critical.

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding (e.g., amides, alcohols, heterocycles) can lead to specific, high-affinity interactions with amino acid residues in the target. The piperazine N-4 nitrogen itself can act as a hydrogen bond acceptor. researchgate.net

π-Stacking: Aromatic rings at the N-4 position can engage in π-π or cation-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Ionic Interactions: If the N-4 nitrogen is protonated, it can form a salt bridge with negatively charged residues such as aspartate or glutamate. The basicity of the N-4 nitrogen, influenced by the N-4 substituent, is therefore a key parameter.

A hypothetical SAR table for a series of this compound analogues is presented below to illustrate these principles.

| Compound ID | N-4 Substituent (R) | Target Affinity (Ki, nM) | Key Putative Interactions |

| 1a | -H | >1000 | Baseline |

| 1b | -Methyl | 550 | Minor hydrophobic interaction |

| 1c | -Phenyl | 120 | Hydrophobic, potential π-stacking |

| 1d | -4-Fluorophenyl | 85 | Hydrophobic, π-stacking, potential H-bond |

| 1e | -3-Pyridyl | 40 | Hydrophobic, π-stacking, H-bond acceptor |

| 1f | -(CH2)2-CONH2 | 25 | H-bond donor/acceptor |

This table is illustrative and does not represent actual experimental data.

The six-membered piperazine ring is not planar and, like cyclohexane, exists in various conformations, with the chair form being the most stable. nih.govias.ac.in The ring can undergo a "ring flip" between two chair conformations. Substituents on the nitrogen atoms can exist in either an axial or equatorial position, with the equatorial position being generally favored for bulky groups to minimize steric strain.

The 1-(2,2-difluoroethyl) group is sterically demanding and will strongly prefer the equatorial position. This has a significant consequence: it influences the conformational equilibrium of the entire ring and dictates the preferred orientation of the crucial N-4 substituent. rsc.org The N-4 substituent will also favor an equatorial position, leading to a dominant trans-diequatorial conformation for the N-1 and N-4 substituents.

This conformational locking is a key aspect of its influence on binding. A pre-organized conformation that matches the geometry of the target's binding site can lead to a lower entropic penalty upon binding, resulting in higher affinity. nih.gov While the chair conformation is most common, some target proteins may bind to higher-energy boat or twist-boat conformations of the piperazine ring. nih.gov Computational studies, such as molecular dynamics simulations, combined with experimental techniques like NMR spectroscopy, are used to analyze the conformational behavior of these analogues and its relationship to their biological activity. rsc.orgnih.gov

Synthesis and Evaluation of Bridged Piperazine Systems Incorporating Difluoroethyl Moieties

To further probe the role of conformation and to create more potent and selective ligands, medicinal chemists employ the strategy of conformational restriction. This is achieved by introducing an additional bridge into the piperazine ring, creating a rigid bicyclic or polycyclic system. nih.govnih.gov These bridged piperazines lock the scaffold into a single, well-defined conformation. researchgate.net

The synthesis of such systems is a significant chemical challenge. Common strategies involve multi-step sequences to build the bicyclic core, such as the 3,8-diazabicyclo[3.2.1]octane or the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane systems. researchgate.net Incorporating the difluoroethyl moiety into these complex scaffolds would require specialized synthetic routes. The evaluation of these rigid analogues is highly informative. rsc.org

If a bridged analogue shows a significant increase in activity, it suggests that its rigid conformation closely mimics the bioactive conformation of the flexible parent compound. nih.gov

Conversely, a loss of activity indicates that the imposed conformation is not optimal for binding, or that the flexibility of the original scaffold is necessary for an "induced fit" into the target protein.

By comparing the activity of a series of bridged analogues with their flexible counterparts, researchers can build a detailed 3D pharmacophore model, providing invaluable insights for the design of next-generation compounds. researchgate.net

Computational Chemistry and Mechanistic Elucidation of 1 2,2 Difluoroethyl Piperazine Systems

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of 1-(2,2-Difluoroethyl)piperazine. These calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's reactivity.

The introduction of the difluoroethyl group significantly influences the electronic properties of the piperazine (B1678402) ring. The highly electronegative fluorine atoms act as strong electron-withdrawing groups. This has several predictable consequences:

Basicity: The electron-withdrawing nature of the difluoroethyl group is expected to decrease the proton affinity (basicity) of the nitrogen atoms in the piperazine ring compared to unsubstituted piperazine. This modulation of basicity can affect the compound's pharmacokinetic profile and its interaction with biological targets.

Reactivity: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom not substituted with the difluoroethyl group is expected to be the primary site for nucleophilic reactions.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Effect of 2,2-Difluoroethyl Group | Method of Analysis |

| Nitrogen Basicity (pKa) | Decrease compared to unsubstituted piperazine. | DFT, Solvation Models |

| Dipole Moment | Increased due to the high electronegativity of fluorine atoms. | DFT |

| HOMO-LUMO Gap | Altered, influencing chemical reactivity and electronic transitions. | TD-DFT |

| Electrostatic Potential | Negative potential localized on the unsubstituted nitrogen, positive potential around the difluoroethyl group. | DFT, Molecular Electrostatic Potential (MEP) Mapping |

| Metabolic Stability | Enhanced due to the strength of C-F bonds, making it a stable bioisostere. | NBO Analysis |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. For this compound, MD simulations provide critical insights into its flexibility and interactions with its environment, such as solvents or biological macromolecules. nih.govnih.gov

The piperazine ring typically exists in a chair conformation, but it can undergo ring-flipping. The substituent on the nitrogen atom can exist in either an axial or equatorial position. MD simulations can determine the energetic favorability of these conformations and the barriers to interconversion.

Key applications of MD simulations for this system include:

Conformational Analysis: Determining the preferred three-dimensional structure and the population of different conformers (e.g., chair, boat, twist-boat) in various environments. nih.gov The bulky and polar difluoroethyl group will have a significant impact on the conformational equilibrium.

Solvation and Hydration: Simulating the interaction of the molecule with water or other solvents to understand its solubility and how water molecules are structured around it. The difluoroethyl group, acting as a lipophilic hydrogen bond donor, influences these interactions. nitech.ac.jp

Binding to Biological Targets: If the molecule is being investigated for pharmaceutical purposes, MD simulations can model its binding to a target protein. nih.gov These simulations can reveal the key amino acid residues involved in the interaction, the stability of the binding pose, and the conformational changes induced in both the ligand and the protein upon binding. nih.gov For instance, studies on other phenyl-piperazine scaffolds have used MD to show how they induce conformational changes leading to domain closure in protein targets. nih.gov

Table 2: Parameters and Insights from a Hypothetical MD Simulation of this compound

| Simulation Parameter | Typical Value/Setting | Information Gained |

| Force Field | OPLS-AA, CHARMM, AMBER | Describes the potential energy of the system. nih.govmanchester.ac.uk |

| Simulation Time | 100 ns - 1 µs | Allows for sampling of relevant conformational changes. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates laboratory conditions of constant temperature and pressure. nih.gov |

| Solvent Model | TIP3P, SPC/E (for aqueous simulations) | Explicitly models solvent molecules for accurate hydration analysis. |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Radial Distribution Function (RDF), Hydrogen Bond Analysis | Quantifies conformational stability, compactness, local solvent structure, and specific intermolecular interactions. nitech.ac.jp |

In Silico Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization

Computational methods can be invaluable for optimizing the chemical synthesis of this compound. The typical synthesis involves the N-alkylation of piperazine with a 2,2-difluoroethylating agent.

In silico reaction pathway analysis allows chemists to:

Evaluate Different Reagents: Model the reaction of piperazine with various difluoroethylating agents (e.g., 2,2-difluoroethyl triflate, 1-bromo-2,2-difluoroethane) to predict reaction yields and potential side products.

Map the Reaction Coordinate: By calculating the energy of the system as the reactants are converted into products, a potential energy surface can be mapped out. This map reveals the energy of intermediates and, most importantly, the transition states.

Model the Transition State (TS): The transition state is the highest energy point along the reaction coordinate and determines the reaction rate. By modeling the geometry and energy of the TS for the difluoroethylation of piperazine, chemists can understand the steric and electronic factors that govern the reaction. This knowledge can be used to select catalysts or reaction conditions (temperature, solvent) that lower the activation energy and thus speed up the reaction.

For example, DFT calculations can be employed to locate the transition state structure for the SN2 reaction between the piperazine nitrogen and the carbon atom of the difluoroethyl group. The calculated activation energy provides a theoretical prediction of the reaction kinetics.

Application of Machine Learning Approaches for Predicting Chemical Properties and Synthesis Outcomes in Related Piperazine Chemistry

The application of machine learning (ML) and quantitative structure-activity relationship (QSAR) models is a rapidly growing area in chemistry. nih.govarxiv.org While specific ML models for this compound may not be publicly available, the methodologies are broadly applicable to piperazine chemistry.

Property Prediction: ML models can be trained on large datasets of known piperazine derivatives to predict various properties of new, unsynthesized compounds. arxiv.org These properties can include solubility, lipophilicity (logP), metabolic stability, and potential biological activities. arxiv.orgresearchgate.net By inputting the structure of this compound into such a model, its key characteristics could be estimated before committing resources to its synthesis and testing.

Synthesis Prediction: More advanced ML models are being developed to predict the outcomes of chemical reactions. nih.gov Given a set of reactants and conditions, these models can predict the most likely product, the reaction yield, and even suggest optimal reaction conditions. This can significantly accelerate the process of synthesis route design. researchgate.net

Virtual Screening: For drug discovery applications, ML models can be used to screen virtual libraries containing thousands of related piperazine derivatives to identify those with the highest probability of being active against a specific biological target. researchgate.net

The success of these ML approaches is highly dependent on the availability of large, high-quality datasets for training. arxiv.org As more data on fluorinated piperazines and their synthesis becomes available, the predictive power of these models for compounds like this compound will continue to improve.

Role of 1 2,2 Difluoroethyl Piperazine As a Key Intermediate in Complex Molecular Architectures

Precursor in the Synthesis of Advanced Pharmacologically Relevant Compounds

The secondary amine of 1-(2,2-Difluoroethyl)piperazine serves as a versatile chemical handle, allowing for its straightforward incorporation into more complex molecular frameworks through reactions like N-alkylation, N-arylation, amidation, or reductive amination. nih.gov This reactivity makes it an ideal precursor for constructing sophisticated molecules designed to interact with specific biological targets.

This compound has been identified as a key intermediate in the development of novel therapeutic agents, particularly in the area of metabolic disorders. Its structure is incorporated into molecules designed as glucokinase activators, a class of drugs investigated for the treatment of Type 2 diabetes. nih.govnih.gov Glucokinase (GK) acts as a glucose sensor in the pancreas and liver, and its activation can lead to increased insulin (B600854) secretion and hepatic glucose uptake. nih.gov

Another significant application of piperazine-containing scaffolds is in the development of kinase inhibitors for oncology. For instance, derivatives of pyrrolo[2,1-f] Current time information in Bangalore, IN.googleapis.comtriazines have been synthesized as inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in cancer therapy. wipo.int While these patents cover a broad class of piperazine (B1678402) substitutions, the use of building blocks like this compound is a strategic choice for chemists aiming to optimize potency and metabolic stability in such inhibitors.

Table 1: Examples of Pharmacological Compounds Synthesized Using Piperazine Intermediates This table is representative of compound classes where intermediates like this compound are utilized.

| Compound Class | Intermediate | Therapeutic Target | Indication |

| Thiazolyl Amides | This compound | Glucokinase (GK) | Type 2 Diabetes |

| Pyrrolo[2,1-f] Current time information in Bangalore, IN.googleapis.comtriazinylamines | Substituted Piperazines | IGF-1R Kinase | Cancer |

The creation of compound libraries with high structural diversity is a cornerstone of modern high-throughput screening and hit identification. The structure of this compound is well-suited for this purpose. The presence of a stable, non-reactive 2,2-difluoroethyl group on one nitrogen atom and a reactive secondary amine on the other allows for its use as a scaffold in divergent synthesis schemes.

Chemists can employ parallel synthesis techniques to react this compound with a wide array of building blocks, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), and aryl halides (to form N-arylpiperazines via Buchwald-Hartwig amination). nih.gov This approach rapidly generates a large collection of structurally related, yet diverse, molecules. Each member of the library retains the core this compound fragment but varies in the substituent at the second nitrogen, allowing for a systematic exploration of the chemical space around the scaffold. While specific library examples based solely on this building block are not extensively detailed in the literature, the strategies for piperazine library synthesis are well-established and directly applicable. researchgate.netfiu.edu

Strategic Scaffold for Probing Specific Biological Targets and Pathways in Chemical Biology Research

The this compound moiety serves as a valuable scaffold for developing chemical probes to investigate biological systems. The difluoroethyl group offers enhanced metabolic stability, a desirable feature for probes used in cellular or in vivo studies. Furthermore, the piperazine ring can interact with biological targets through hydrogen bonding or ionic interactions, while also serving as a linker to connect to other pharmacophores or reporter tags. researchgate.net

A prime example is its role in molecules targeting glucokinase. google.com Derivatives containing the this compound scaffold have been synthesized to study the structure-activity relationships (SAR) of glucokinase activators. By systematically modifying the portion of the molecule attached to the piperazine nitrogen, researchers can probe how different chemical features affect binding affinity and activation potency at the enzyme's allosteric site. This helps in mapping the target's binding pocket and understanding the molecular determinants of its function.

Beyond glucokinase, piperazine derivatives are widely used to target a range of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and other enzymes. nih.govnih.govnih.gov For example, piperazine-coumarin conjugates have been developed as fluorescent probes for detecting biothiols in living cells, demonstrating the scaffold's utility in creating tools for chemical biology and medical diagnostics. nih.gov The unique properties of the 1-(2,2-difluoroethyl) variant make it an attractive component for designing next-generation probes with improved stability and potentially specific interactions.

Table 2: Biological Targets Investigated Using Piperazine-Based Scaffolds This table illustrates targets where the this compound scaffold could be employed for developing chemical probes.

| Biological Target | Therapeutic Area/Application | Role of Piperazine Scaffold |

| Glucokinase (GK) | Type 2 Diabetes | Allosteric activation, core linker google.com |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Liver Fibrosis, Metabolic Disease | Pan-agonist activity nih.gov |

| Sigma Receptors (σ1, σ2) | Oncology, CNS Disorders | Modulating binding affinity nih.gov |

| Biothiols (e.g., Glutathione) | Cellular Imaging, Diagnostics | Core of fluorescent probe nih.gov |

Strategies for Scaffold Diversification and Library Generation via this compound

Scaffold diversification is a key strategy for expanding the chemical space accessible from a single, reliable starting material. This compound is an excellent substrate for such diversification efforts due to its differentiated reactivity. The secondary amine is a nucleophilic center that can readily participate in a variety of bond-forming reactions.

Common strategies for diversifying the this compound scaffold include:

Acylation: Reaction with a diverse set of carboxylic acids or acid chlorides to generate a library of amides. This introduces a wide range of R-groups and explores interactions with the biological target.

Sulfonylation: Reaction with various sulfonyl chlorides to produce a library of sulfonamides, which are important functional groups in many bioactive molecules. nih.gov

N-Arylation/N-Heteroarylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of a vast array of (hetero)aryl rings. This is a powerful method for modulating electronic properties and exploring flat, aromatic binding regions in a target protein. nih.gov

Reductive Amination: Reaction with a library of aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives. This strategy allows for the introduction of further complexity and varied three-dimensional shapes.

These established synthetic methodologies enable the transformation of the singular this compound building block into a comprehensive library of analogs. The resulting library, with diversity appended to the reactive nitrogen, can be screened against various biological targets to identify new hit compounds and explore structure-activity relationships, facilitating the journey of drug discovery. researchgate.net

Advanced Analytical Characterization Techniques in the Research of 1 2,2 Difluoroethyl Piperazine

Spectroscopic Methodologies for Elucidating the Molecular Structure and Purity (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of 1-(2,2-Difluoroethyl)piperazine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the piperazine (B1678402) ring and the difluoroethyl group. The chemical shifts and coupling patterns of the piperazine protons are influenced by the substituent and the conformational dynamics of the ring. The protons of the ethyl group would show coupling to the adjacent fluorine atoms, resulting in complex multiplets.

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbon atoms of the piperazine ring and the difluoroethyl group would appear at distinct chemical shifts. The carbon attached to the fluorine atoms would show a characteristic splitting pattern due to carbon-fluorine coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful technique. nih.gov It provides direct information about the fluorine environments, and the chemical shifts can be highly sensitive to the molecular structure. nih.gov For this compound, a single resonance would be expected for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the adjacent methylene (B1212753) protons.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. These techniques are powerful for the structural elucidation of impurities as well. youtube.com

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The nominal mass of this compound is 150.17 g/mol . sigmaaldrich.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the protonated molecule [M+H]⁺, MS/MS experiments generate a characteristic fragmentation pattern. nih.govnih.gov This "fingerprint" is useful for structural identification and for distinguishing between isomers. Common fragmentation pathways for piperazine derivatives often involve cleavage of the piperazine ring or the substituent bonds.

A summary of the key spectroscopic data for the characterization of this compound is presented below.

| Technique | Observed Feature | Interpretation |

| ¹H NMR | Complex multiplets for piperazine and ethyl protons | Confirms the presence of the piperazine and difluoroethyl moieties and provides information on their connectivity. |

| ¹³C NMR | Distinct signals for piperazine and ethyl carbons | Indicates the number and electronic environment of the carbon atoms in the molecule. |

| ¹⁹F NMR | Triplet signal | Confirms the presence and environment of the two fluorine atoms and their coupling to adjacent protons. nih.gov |

| HRMS | Accurate mass measurement of the molecular ion | Determines the elemental composition and confirms the molecular formula (C₆H₁₂F₂N₂). |

| MS/MS | Characteristic fragmentation pattern | Provides structural information and a unique fingerprint for the compound. nih.govnih.gov |

Chromatographic Techniques for High-Resolution Separation and Impurity Profiling

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

Reversed-Phase HPLC: This is the most common mode of HPLC used for the analysis of piperazine derivatives. It typically employs a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape).

Detection Modes:

UV Detection: While the piperazine ring itself does not have a strong chromophore, the introduction of a suitable chromophoric derivatizing agent can enable sensitive UV detection.

Fluorescence Detection: Similar to UV detection, derivatization with a fluorescent tag can significantly enhance the sensitivity and selectivity of detection.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. It allows for the direct identification of the compound based on its mass-to-charge ratio and provides structural information from its fragmentation pattern. nih.gov This is particularly useful for identifying unknown impurities.

A representative HPLC method for the analysis of a related piperazine compound is summarized in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be performed after derivatization to increase its volatility and thermal stability.

Derivatization: Common derivatization reactions for amines like piperazine include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). These reactions replace the active hydrogen atoms on the nitrogen with less polar groups, making the compound more suitable for GC analysis.

Detection:

Flame Ionization Detection (FID): A universal detector that responds to most organic compounds.

Nitrogen-Phosphorus Detection (NPD): A selective detector that provides high sensitivity for nitrogen-containing compounds like piperazines.

Mass Spectrometry (MS) Detection: GC-MS provides definitive identification of the compound and its impurities based on their mass spectra and retention times.

The table below outlines a general GC method for the analysis of a derivatized piperazine.

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometry |

Derivatization Strategies for Enhanced Analytical Detection and Quantification

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For this compound, derivatization can be employed to:

Enhance Detectability: By introducing a chromophore or fluorophore, the sensitivity of UV or fluorescence detection in HPLC can be significantly increased. Common derivatizing agents for amines include dansyl chloride, dabsyl chloride, and fluorescamine.

Improve Chromatographic Behavior: Derivatization can increase the volatility of the compound for GC analysis or improve its retention and peak shape in HPLC.

Increase Mass Spectrometric Response: Certain derivatizing agents can improve the ionization efficiency of the analyte in LC-MS, leading to a stronger signal.

The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis.

| Derivatizing Agent | Purpose | Analytical Technique |

| Dansyl Chloride | Introduces a fluorescent group | HPLC-Fluorescence |

| Trifluoroacetic Anhydride | Increases volatility and thermal stability | GC-FID, GC-MS |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility by silylation | GC-FID, GC-MS |

Advanced Hyphenated Techniques for Comprehensive Characterization and Metabolite Identification (e.g., LC-MS)

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent hyphenated technique for the analysis of pharmaceutical compounds. nih.gov

Comprehensive Characterization: LC-MS allows for the separation of this compound from its impurities, followed by their identification based on their mass spectra. High-resolution LC-MS can provide the elemental composition of each component.

Metabolite Identification: In drug metabolism studies, LC-MS is instrumental in identifying the metabolites of this compound in biological matrices such as plasma, urine, and feces. The combination of chromatographic retention time and mass spectral data allows for the confident identification of known and unknown metabolites. By comparing the mass spectra of the parent drug and its metabolites, common metabolic pathways such as oxidation, N-dealkylation, or conjugation can be elucidated.

The use of these advanced analytical techniques provides a robust framework for the thorough characterization of this compound, ensuring its identity, purity, and quality, and enabling the investigation of its metabolic fate.

Q & A

Basic: What are the established synthetic routes for 1-(2,2-Difluoroethyl)piperazine, and how is purity validated?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions. A common approach is reacting piperazine with 2,2-difluoroethyl bromide in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to deprotonate the piperazine nitrogen. For example, analogous procedures for fluorinated piperazine derivatives (e.g., 1-(2-fluorobenzyl)piperazine) involve stirring at room temperature for 6–7 hours, monitoring progress via TLC (e.g., hexane:ethyl acetate 2:1), and purifying via silica gel chromatography . Purity validation employs HPLC with internal standards (e.g., p-tolylpiperazine) and spectroscopic techniques (¹H/¹³C NMR, MS) to confirm structural integrity .

Basic: How do thermodynamic properties like pKa and solubility impact the reactivity of this compound?

Methodological Answer:

The pKa of the piperazine nitrogen atoms determines protonation states under physiological or experimental conditions, influencing solubility and reactivity. For similar fluorinated piperazines (e.g., 1-(4-fluorophenyl)piperazine), potentiometric titration at varying temperatures (298–323 K) reveals pKa values between 8.5–9.2, with thermodynamic parameters (ΔH°, ΔS°) calculated via the van’t Hoff equation . Solubility in aqueous buffers can be enhanced using co-solvents like DMSO, while logP values (predicted via DFT) guide solvent selection for reactions .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological activity?

Methodological Answer:

SAR studies involve systematic modifications to the difluoroethyl or piperazine moiety. For instance:

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at specific positions can enhance binding affinity to target proteins, as seen in tyrosine kinase inhibitors using 4-fluorobenzylpiperazine fragments .

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonds with kinase active sites. Conformational analysis (e.g., chair vs. boat piperazine rings) further refines steric compatibility .

- Bioactivity Assays : Derivatives are screened against cancer cell lines (e.g., MTT assay) or bacterial biofilms, with IC₅₀ values correlated to substituent electronegativity and lipophilicity .

Advanced: How to resolve contradictions in reported bioactivity data for fluorinated piperazine derivatives?

Methodological Answer:

Discrepancies often arise from variations in experimental design:

- Assay Conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound stability. Standardize protocols using buffers like HEPES (pH 7.4) and control for solvent effects .

- Structural Analogues : Compare data with closely related compounds (e.g., 1-(2-fluorobenzyl)piperazine vs. 1-(4-fluorophenyl)piperazine) to isolate the impact of substituent position .

- Mechanistic Studies : Use techniques like SPR (surface plasmon resonance) to validate direct target binding, ruling off-target effects .

Advanced: What advanced analytical techniques characterize crystallographic and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and conformation (e.g., monoclinic P2₁/c space group for 1-[bis(4-fluorophenyl)methyl]piperazine derivatives). Parameters like dihedral angles (e.g., 69.10° between fluorophenyl rings) inform steric effects .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and correlate with reactivity .

- Spectroscopic Mapping : Raman and IR spectroscopy identify vibrational modes (e.g., C-F stretches at 1100–1250 cm⁻¹), validated against computed spectra .

Basic: What are the best practices for ensuring reproducibility in synthesizing this compound?

Methodological Answer:

- Reagent Purity : Use anhydrous solvents (e.g., DMF stored over molecular sieves) and confirm starting material purity via NMR .

- Reaction Monitoring : Track progress with TLC (Rf values) or LC-MS to detect intermediates. For example, propargyl bromide reactions show complete conversion after 6 hours .

- Purification : Employ gradient elution in flash chromatography (e.g., ethyl acetate:hexane 1:8 → 1:4) to isolate the product. Confirm purity (>95%) via HPLC with UV detection at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.